![molecular formula C28H20N2O5S B2980047 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile CAS No. 1322224-79-2](/img/structure/B2980047.png)
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile is a useful research compound. Its molecular formula is C28H20N2O5S and its molecular weight is 496.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spasmolytic Activities
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile and its derivatives have been studied for their potential spasmolytic activities. A study by Naruto et al. (1982) synthesized several derivatives and examined their effects in vitro and in vivo, finding potent antispasmodic activities in certain analogues (Naruto et al., 1982).
Reactivity with Nitrile Oxides
Research by Kandeel and Youssef (2001) explored the reactions of related compounds with nitrile oxides. This study found that certain aroylmethylene-thiazolidines react with phenylnitrile oxides, yielding compounds of varied structures and proving the reactivity and utility of these molecules in synthetic chemistry (Kandeel & Youssef, 2001).
Catalytic Activity in Olefin Oxidation
The compound's derivatives have been used in dioxidovanadium(V) complexes, which demonstrate catalytic activity in the oxidation of olefins. Ghorbanloo et al. (2017) reported the synthesis of these complexes and their use as catalysts in the presence of hydrogen peroxide (Ghorbanloo et al., 2017).
Apoptosis Induction in Leukemia Cells
Another significant application is in inducing apoptosis in leukemia cells. A study by Repický et al. (2009) found that a derivative, AMBAN, induced programmed cell death in human leukemia cells through a mitochondrial/caspase-dependent pathway (Repický et al., 2009).
Photodynamic Therapy for Cancer Treatment
In the field of cancer therapy, particularly photodynamic therapy, derivatives of this compound have shown potential. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with promising features for Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Cytotoxic Activities Against Cancer Cell Lines
In vitro cytotoxic potency against cancer cell lines has also been a focus. Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with various rings, testing them on human cancer cell lines and finding notable cytotoxic potency (Sa̧czewski et al., 2004).
Tubulin Inhibition in Cancer Therapy
Carta et al. (2011) identified a series of benzotriazol-1-yl acrylonitriles as potent tubulin inhibitors, which could play a role in cancer therapy (Carta et al., 2011).
Photophysical Properties and Viscosity Study
The photophysical properties and viscosity of similar chromophores were studied by Jachak et al. (2021), contributing to the understanding of intramolecular charge transfer characteristics (Jachak et al., 2021).
OLED Applications
Wang et al. (2001) investigated the use of related compounds in organic light-emitting diodes (OLEDs), demonstrating their potential in electronic applications (Wang et al., 2001).
Antibacterial and Antifungal Activities
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including thiazoles, and evaluated their antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Eigenschaften
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5S/c1-32-26-12-18(7-9-24(26)33-15-23(31)19-5-3-2-4-6-19)11-21(14-29)28-30-22(16-36-28)20-8-10-25-27(13-20)35-17-34-25/h2-13,16H,15,17H2,1H3/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJFFFBASQLOB-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



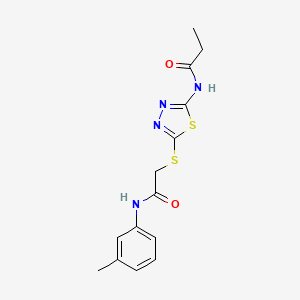

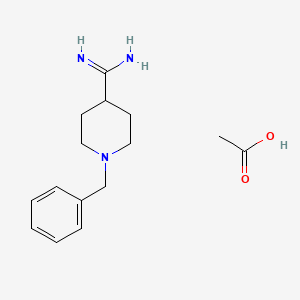
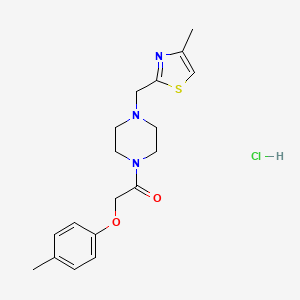
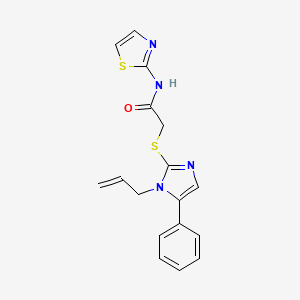
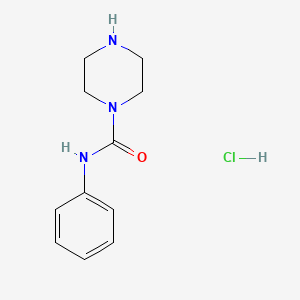


![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)
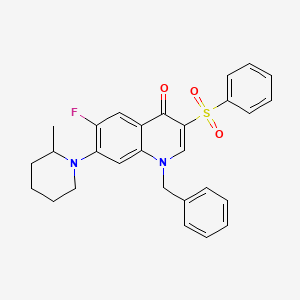
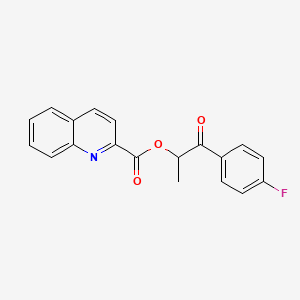
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide](/img/structure/B2979987.png)